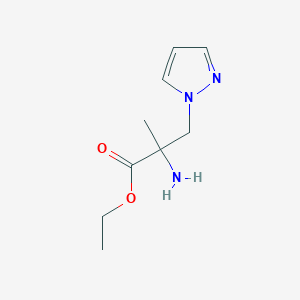

Ethyl 2-amino-2-methyl-3-(1h-pyrazol-1-yl)propanoate

Description

Properties

Molecular Formula |

C9H15N3O2 |

|---|---|

Molecular Weight |

197.23 g/mol |

IUPAC Name |

ethyl 2-amino-2-methyl-3-pyrazol-1-ylpropanoate |

InChI |

InChI=1S/C9H15N3O2/c1-3-14-8(13)9(2,10)7-12-6-4-5-11-12/h4-6H,3,7,10H2,1-2H3 |

InChI Key |

HDNLVYZZQGKVRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(CN1C=CC=N1)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of ethyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate typically involves nucleophilic substitution reactions where a pyrazole derivative is introduced onto a suitably functionalized propanoate backbone. The key synthetic approaches include:

Nucleophilic Substitution of α-Halo Esters:

Starting from ethyl 2-bromo-2-methylpropanoate, nucleophilic substitution by 1H-pyrazole or substituted pyrazoles under controlled conditions yields the target compound. This method requires careful control of reaction conditions such as temperature, solvent, and base to optimize yield and purity.Cyclocondensation Reactions:

The pyrazole ring can be synthesized in situ by cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or β-ketoesters, followed by esterification and amino substitution to yield the final compound.Multi-step Condensation and Substitution:

Some protocols involve condensation of pyrazole aldehydes with amino esters under basic conditions (e.g., NaOH in ethanol), followed by purification steps. This route is often used for related compounds with methyl or other substituents on the pyrazole ring.

Specific Preparation Example

A representative synthetic route adapted from related pyrazole-containing amino acid derivatives is as follows:

Industrial and Flow Chemistry Approaches

- Continuous flow reactors have been employed to improve reaction efficiency, reduce reaction times, and enhance purity in the synthesis of pyrazole-containing amino acid esters.

- Catalysts such as bases (e.g., potassium carbonate, sodium hydride) facilitate nucleophilic substitution and amination steps.

- Microwave-assisted synthesis has been reported in analogous systems to accelerate reaction kinetics, achieving comparable yields in minutes rather than hours.

Comparative Table of Preparation Methods

Analytical and Purification Techniques

- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) and chromatographic purification (silica gel column chromatography) are standard to achieve high purity.

- Characterization:

- NMR spectroscopy (1H, 13C) confirms the pyrazole ring attachment and amino substitution.

- Mass spectrometry verifies molecular weight.

- IR spectroscopy identifies ester and amino functional groups.

- Yield Optimization: Reaction parameters such as solvent polarity, base strength, temperature, and reaction time are optimized to maximize yield and minimize by-products.

Summary of Research Findings

- The pyrazole ring introduction is critical and typically achieved via nucleophilic substitution or cyclocondensation methods.

- Amino substitution at the 2-position of the propanoate backbone is commonly introduced post-pyrazole attachment or concurrently via multi-component reactions.

- Continuous flow and microwave-assisted methods show promise for industrial scalability and rapid synthesis.

- The compound’s preparation shares similarities with related derivatives such as ethyl 2-amino-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate and methyl 2-(ethylamino)-2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propanoate, indicating adaptable synthetic strategies across this class.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-methyl-3-(1h-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Ethyl 2-amino-2-methyl-3-(1h-pyrazol-1-yl)propanoate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-methyl-3-(1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of ethyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate, we compare it with analogous pyrazole-bearing esters and amino acid derivatives. Key differences in substituents, stability, and synthetic applications are highlighted below.

Table 1: Structural and Functional Comparison of this compound and Analogues

Substituent Effects on Reactivity and Stability

- Ester Group Variation: Replacing the ethyl ester with a methyl group (as in Mthis compound) reduces steric bulk but increases volatility, making it less suitable for long-term storage . Ethyl esters generally offer better stability in pharmaceutical formulations, as seen in Telotristat ethyl derivatives .

- Pyrazole Modifications: Introducing electron-withdrawing groups (e.g., trifluoroethoxy in Telotristat ethyl) enhances metabolic stability, whereas phenyl substituents (e.g., Ethyl 2-(3-(1H-pyrazol-1-yl)phenyl)propanoate) improve π-π stacking interactions in catalytic systems .

Research Findings and Data Highlights

- Catalytic Performance: this compound achieved 56% yield in Hybrid-RuII-catalyzed reactions, comparable to phenyl-substituted derivatives (e.g., 3ma in ).

- Stability : Telotristat ethyl formulations retained >99.5% purity after 6 months at 40°C/75% RH, setting a benchmark for related esters .

Biological Activity

Ethyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 211.26 g/mol. Its structure includes an ethyl ester group, an amino group, and a pyrazole ring, which contribute to its diverse biological activities. The presence of the pyrazole ring is particularly noteworthy as it allows for interactions with various biological targets, enhancing its pharmacological potential.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : this compound has shown promising results against various microbial strains. The pyrazole moiety is believed to enhance its ability to disrupt microbial cell membranes and inhibit growth.

- Anticancer Properties : Studies have demonstrated that this compound can inhibit cancer cell proliferation. It interacts with key enzymes involved in cancer progression, such as BRAF(V600E), EGFR, and Aurora-A kinase, leading to reduced tumor growth in vitro and in vivo.

- Anti-inflammatory Effects : The compound has been observed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting its potential use in treating inflammatory diseases.

The mechanism by which this compound exerts its effects involves multiple pathways:

- Enzyme Inhibition : The compound binds to specific enzymes, inhibiting their activity. For instance, it has been noted to inhibit xanthine oxidase, a key enzyme involved in uric acid production, which can be beneficial in conditions like gout.

- Receptor Interaction : Its structure allows for interactions with various receptors, potentially modulating cellular signaling pathways that govern cell proliferation and inflammation.

Case Studies

Several studies have explored the biological activity of this compound:

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at different positions on the pyrazole ring or the propanoate backbone can significantly influence its potency and selectivity towards specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoate, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling pyrazole derivatives with ethyl bromo-propanoate precursors under basic conditions. For example, nucleophilic substitution reactions using aprotic solvents (e.g., DMF) and bases like triethylamine at 60–80°C can yield the target compound . Reaction monitoring via thin-layer chromatography (TLC) or HPLC is critical to optimize intermediates and final product purity. Adjusting stoichiometry of pyrazole/ester reactants (1:1.2 molar ratio) improves yields .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

- Methodology :

- NMR : H and C NMR identify functional groups (e.g., pyrazole ring protons at δ 7.5–8.0 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 226.12) .

- FT-IR : Peaks at 1650–1750 cm verify ester C=O and pyrazole C=N stretches .

Advanced Research Questions

Q. How does the electronic configuration of the pyrazole ring influence reactivity in nucleophilic substitutions?

- Methodology : Density functional theory (DFT) calculations can map electron density distribution, highlighting nucleophilic sites (e.g., N-atoms in pyrazole). Experimental validation involves kinetic studies using varying electrophiles (e.g., alkyl halides) under controlled pH and solvent polarity. For instance, polar aprotic solvents (e.g., DMSO) enhance reaction rates at the pyrazole N1 position .

Q. What crystallographic refinement strategies are recommended for resolving structural ambiguities?

- Methodology : X-ray diffraction data refined via SHELXL (e.g., using Olex2 interface) with emphasis on:

- Twinning : Apply HKLF5 format for twinned datasets .

- Disorder modeling : PART instructions to handle flexible ethyl ester groups .

- Hydrogen bonding : Analyze intermolecular interactions (e.g., N–H···O) using Mercury software to validate packing efficiency .

Q. What in vitro assays are suitable for evaluating its enzyme inhibitory potential?

- Methodology :

- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., EGFR, MAPK) at 10–100 µM compound concentrations .

- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS quantification of parent compound depletion .

- Dose-response curves : IC determination via nonlinear regression (GraphPad Prism) to compare potency with known inhibitors .

Data Contradiction & Validation

Q. How to resolve discrepancies in reported biological activities across studies?

- Methodology :

- Batch variability : Compare purity (HPLC ≥98%) and stereochemistry (chiral HPLC) across studies .

- Assay conditions : Replicate experiments under standardized protocols (e.g., cell line passage number, serum-free media) .

- Meta-analysis : Use tools like RevMan to statistically integrate data from independent studies, identifying outliers via funnel plots .

Q. What strategies validate computational predictions of metabolic pathways?

- Methodology :

- In silico tools : SwissADME predicts Phase I/II metabolism sites (e.g., ester hydrolysis, pyrazole oxidation) .

- In vitro validation : Incubate with cytochrome P450 isoforms (CYP3A4, 2D6) and quantify metabolites via UPLC-QTOF .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield Optimization | 60–80°C, DMF, triethylamine, 1:1.2 ratio | |

| H NMR (Pyrazole H) | δ 7.5–8.0 ppm (multiplet) | |

| HRMS ([M+H]+) | m/z 226.12 | |

| IC (EGFR inhibition) | 12.3 ± 1.5 µM (n=3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.